
Allyl 2-(allyloxy)-3-methylbenzoate
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Overview
Description
Allyl 2-(allyloxy)-3-methylbenzoate: is an organic compound that features both allyl and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-(allyloxy)-3-methylbenzoate typically involves the reaction of 2-(allyloxy)-3-methylbenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at room temperature . The general reaction scheme is as follows:
Starting Material: 2-(allyloxy)-3-methylbenzoic acid
Reagent: Allyl bromide
Base: Potassium carbonate
Solvent: Acetone
Conditions: Room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 2-(allyloxy)-3-methylbenzoate can undergo oxidation reactions, particularly at the allyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, typically in aqueous or acidic conditions.
Reduction: LiAlH4, usually in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, thiols, or amines, often in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: Allyl 2-(allyloxy)-3-methylbenzoate serves as a versatile intermediate in the synthesis of more complex molecules. It can be used as a building block in the construction of larger, more complex organic structures. The presence of the allyl group and benzoate moiety allows for diverse reactions, which are influenced by conditions such as temperature, solvent choice, and pH.
- Medicinal Chemistry: Due to its unique chemical properties, this compound is explored in medicinal chemistry. The compound is investigated for potential therapeutic properties.
Comparison with Related Compounds
Compound | Unique Features |
---|---|
Allyl 2-hydroxybenzoate | Contains a hydroxyl group instead of an allyloxy group; used in pharmaceuticals |
Methyl 2-(allyloxy)-3-methylbenzoate | Methyl ester variant; often utilized in organic synthesis for its reactivity |
Allyl benzoate | Lacks the methyl substitution; primarily used as a fragrance component |
Allyl 4-hydroxybenzoate | Contains a hydroxyl group at position four; exhibits different biological activities |
The specific combination of functional groups in this compound may confer distinct chemical properties and biological activities not found in these other compounds.
Additional Applications
Mechanism of Action
The mechanism of action of Allyl 2-(allyloxy)-3-methylbenzoate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of allyl groups, which can undergo various chemical transformations. In biological systems, the compound’s mechanism of action would depend on the specific bioactive functionalities introduced during synthesis.
Comparison with Similar Compounds
Allyl benzoate: Similar structure but lacks the additional allyloxy and methyl groups.
2-(Allyloxy)benzoic acid: Similar structure but lacks the ester linkage and additional allyl group.
3-Methylbenzoic acid: Similar structure but lacks the allyloxy and allyl groups.
Uniqueness: Allyl 2-(allyloxy)-3-methylbenzoate is unique due to the presence of both allyl and allyloxy groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing allyl 2-(allyloxy)-3-methylbenzoate, and how do reaction conditions influence yield?
this compound can be synthesized via Williamson etherification or nucleophilic substitution using allyl halides. For example:
- Step 1 : React 2-hydroxy-3-methylbenzoic acid with allyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base under reflux (4–6 hours, 60–80°C). This forms the allyl ether intermediate .
- Step 2 : Esterify the intermediate with allyl chloride in the presence of KOH. Ethanol is often used as a solvent, followed by vacuum distillation and crystallization (methanol) for purification, yielding orange crystals with a melting point of 148–151°C . Key variables : Excess allyl halide (2.2 mmol per 1 mmol substrate) improves conversion rates, while prolonged reflux (>10 minutes) may degrade heat-sensitive intermediates .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Identify allyl groups (δ 5.8–5.2 ppm for vinyl protons; δ 120–130 ppm for sp² carbons) and ester carbonyl signals (δ 165–170 ppm) .
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- X-Ray Diffraction : Resolve crystallographic data to validate stereochemistry, as demonstrated for structurally analogous allyl esters .
Q. How should researchers handle stability and storage challenges for this compound?
The compound is sensitive to hydrolysis and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid aqueous solvents; use anhydrous DMF or THF for dissolution. Monitor degradation via TLC (Rf shifts) or HPLC .
Advanced Research Questions
Q. How can catalytic intramolecular arylation be applied to functionalize this compound derivatives?
Transition-metal catalysts (e.g., Ru or Pd complexes) enable allyloxy bond cleavage or π-allyl intermediate formation . For example:
- A CpRu(IV)(π-allyl) complex cleaves allyl ethers in methanol, releasing volatile allyl methyl ether and yielding deprotected alcohols/acids. Optimize catalyst loading (5–10 mol%) and reaction time (2–4 hours) to minimize side products .
- Mechanistic insight : The reaction proceeds via oxidative addition of the allyl group to the metal center, followed by nucleophilic attack .
Q. What strategies resolve contradictions in reported yields for allyl ether syntheses?
Discrepancies in yields (e.g., 70–95%) arise from:
- Solvent purity : Trace water in DMF reduces nucleophilicity of alkoxide intermediates. Use molecular sieves or anhydrous solvents .
- Substrate stoichiometry : Excess allyl bromide (2.2 eq.) compensates for volatility losses during reflux .
- Workup protocols : Rapid cooling and crystallization improve recovery of heat-labile products .
Q. How can continuous flow systems enhance the scalability of this compound synthesis?
Continuous flow reactors improve heat/mass transfer and reduce side reactions:
- Setup : Use a microreactor with two feed streams: (1) 2-hydroxy-3-methylbenzoic acid in DMF, (2) allyl bromide/K₂CO₃ in acetone.
- Conditions : 80°C, residence time 10–15 minutes. Reported conversions exceed 90% with <5% dimerization byproducts .
Q. What are the safety and environmental hazards associated with this compound?
- Hazard classification : Classified under CLP regulations as harmful if inhaled (H332) and toxic to aquatic life (H411) .
- Mitigation : Use fume hoods for handling, and neutralize waste with 10% NaOH before disposal. LC-MS analysis of reaction mixtures can detect toxic intermediates (e.g., allyl chlorides) .
Q. Methodological Resources
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
prop-2-enyl 3-methyl-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C14H16O3/c1-4-9-16-13-11(3)7-6-8-12(13)14(15)17-10-5-2/h4-8H,1-2,9-10H2,3H3 |
InChI Key |
RVVNVGFMHPVCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC=C)OCC=C |
Origin of Product |
United States |
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